Cas no 71586-40-8 (2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino-)

2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino-
- 2-amino-7-oxochromene-3-carboxamide
- BDBM50046759
- 3-carbamoyl-7-hydroxy-2-iminochromene
- CBDivE_003649
- 7-HYDROXY-2-IMINOCHROMENE-3-CARBOXAMIDE
- 7-Hydroxy-2-imino-2H-chromene-3-carboxylic acid amide
- DTXSID80354932
- 71586-40-8
- Oprea1_105418
- AKOS003598525
- 7-hydroxy-2-imino-2H-chromene-3-carboxamide
- CHEMBL137114
-
- インチ: InChI=1S/C10H8N2O3/c11-9(14)7-3-5-1-2-6(13)4-8(5)15-10(7)12/h1-4,12-13H,(H2,11,14)
- InChIKey: HUDOTUMVHSZQHK-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1O)OC(=N)C(=C2)C(=O)N
計算された属性
- 精确分子量: 204.05354
- 同位素质量: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 96.4Ų
じっけんとくせい
- PSA: 96.4
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY85068-50mg |
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- |
71586-40-8 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | AY85068-1mg |
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- |
71586-40-8 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | AY85068-25mg |
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- |
71586-40-8 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | AY85068-5mg |
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- |
71586-40-8 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | AY85068-10mg |
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- |
71586-40-8 | 10mg |
$291.00 | 2024-04-19 |
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino- 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino-に関する追加情報
Introduction to 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) and Its Recent Applications in Chemical Biology
The compound 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic scaffold, characterized by its benzopyran core adorned with functional groups such as a carboxamide moiety and an imino group, exhibits a unique combination of structural and chemical properties that make it a versatile platform for drug discovery and molecular probe development.
Chemical Structure and Significance: The molecular structure of 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) consists of a fused benzene ring and a pyran ring, with additional substituents that contribute to its reactivity and biological activity. The presence of a carboxamide group at the 3-position and a hydroxyl group at the 7-position, along with an imino group at the 2-position, creates multiple sites for interaction with biological targets. This structural complexity allows the compound to engage with various enzymes and receptors, making it a promising candidate for modulating biological pathways.
Biological Activity and Mechanism of Action: Recent studies have highlighted the potential of 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) as a bioactive molecule with diverse pharmacological effects. Research indicates that this compound can interact with proteins involved in inflammatory responses, cell signaling, and metabolic processes. The carboxamide group is particularly noteworthy for its ability to form hydrogen bonds with polar residues in protein active sites, enhancing binding affinity. Additionally, the hydroxyl and imino groups contribute to its solubility and reactivity, facilitating interactions with cellular components.
Applications in Drug Discovery: The scaffold of 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) has been leveraged in the development of novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases implicated in cancer progression. The ability to fine-tune the substituents on the benzopyran core allows researchers to optimize potency and selectivity against specific targets. This flexibility underscores the compound's potential as a lead structure in medicinal chemistry campaigns.
Recent Research Findings: Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) for biological activity. Machine learning models have been trained to predict binding affinities and identify promising candidates for further experimental validation. These computational approaches have accelerated the drug discovery process by reducing the time required for hit identification and lead optimization. Moreover, structural biology techniques such as X-ray crystallography have provided insights into how this compound interacts with its biological targets at an atomic level.
Synthetic Considerations: The synthesis of 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps include cyclization reactions to form the benzopyran core, functional group modifications to introduce the carboxamide, hydroxyl, and imino groups, and purification techniques such as column chromatography or recrystallization. Advances in synthetic methodologies have improved the accessibility of this compound for research purposes.
Future Perspectives: The continued exploration of 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) holds great promise for future therapeutic applications. Ongoing research aims to expand its pharmacological profile by investigating its effects on additional biological targets and exploring novel derivatives with enhanced efficacy and reduced toxicity. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into clinical practice.
In conclusion,2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino (CAS No. 71586-40-8) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique properties make it a valuable tool for studying biological mechanisms and developing new therapeutic agents. As research progresses,this molecule is likely to play an increasingly important role in advancing our understanding of disease processes and improving patient care.
71586-40-8 (2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-imino-) Related Products
- 1482242-69-2(1-(cyclohex-3-en-1-yl)piperazine)
- 79276-05-4(Z-Tic-OtBu)
- 1356824-83-3(2-(2-fluoropropan-2-yl)pyrrolidine)
- 104317-96-6(1-Chloro-4-(chloromethyl)-2-iodo-benzene)
- 1019024-13-5(3-(3,5-Dimethylphenyl)-3-oxopropanal)
- 933744-95-7(1,2-benzoxazole-5-carboxylic acid)
- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)
- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)
- 898788-52-8(4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)




